3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide
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Overview
Description
3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide is a complex organic compound with the molecular formula C13H11N5O7S. This compound is known for its unique structural features, which include a dinitrobenzoic acid moiety and a hydroxypyridinyl sulfanyl methanimidamide group. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide typically involves multiple steps. One common method starts with the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid. This reaction is carried out using nitric acid in the presence of concentrated sulfuric acid . The resulting 3,5-dinitrobenzoic acid is then reacted with 6-hydroxypyridin-3-yl sulfanyl methanimidamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 3,5-diaminobenzoic acid derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the hydroxypyridinyl sulfanyl methanimidamide group can interact with biological macromolecules, potentially inhibiting their function. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Shares the dinitrobenzoic acid moiety but lacks the hydroxypyridinyl sulfanyl methanimidamide group.
4-Nitrobenzoic acid: Contains a single nitro group and is used similarly in organic synthesis.
3,5-Dinitrosalicylic acid: Contains both nitro and hydroxyl groups but in different positions.
Uniqueness
3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,5-dinitrobenzoic acid;(6-oxo-1H-pyridin-3-yl) carbamimidothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6.C6H7N3OS/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;7-6(8)11-4-1-2-5(10)9-3-4/h1-3H,(H,10,11);1-3H,(H3,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTDHZBMURFUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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